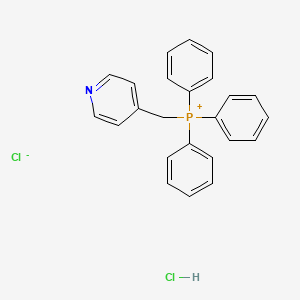
3-Amino-4-methyltetrahydro-2H-pyran-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-methyl-tetrahydropyran-4-ol hydrochloride is a chemical compound with a unique structure that includes a tetrahydropyran ring, an amino group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts . Another approach includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate to yield tetrahydropyran derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using efficient catalysts such as lanthanide triflates or silver (I) triflate, which facilitate the intramolecular hydroalkoxylation of hydroxyalkenes . These methods are designed to produce high yields of the desired product under mild conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-methyl-tetrahydropyran-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Amino-4-methyl-tetrahydropyran-4-ol hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful tool in studying biological pathways and interactions.
Industry: The compound is used in the production of fragrances and flavorings due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 3-amino-4-methyl-tetrahydropyran-4-ol hydrochloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amino and hydroxyl groups play a crucial role in these interactions, allowing the compound to bind to specific enzymes or receptors and modulate their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminotetrahydropyran: Similar structure but lacks the methyl group.
Tetrahydropyran: Lacks both the amino and hydroxyl groups.
4-Methyl-tetrahydropyran: Lacks the amino group.
Uniqueness
3-Amino-4-methyl-tetrahydropyran-4-ol hydrochloride is unique due to the presence of both an amino and a hydroxyl group on the tetrahydropyran ring, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C6H14ClNO2 |
|---|---|
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
3-amino-4-methyloxan-4-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(8)2-3-9-4-5(6)7;/h5,8H,2-4,7H2,1H3;1H |
Clave InChI |
XUNXFMBNGXPOGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCOCC1N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)



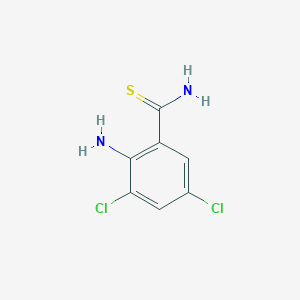
![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
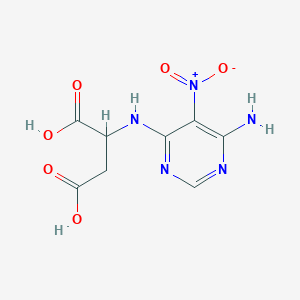
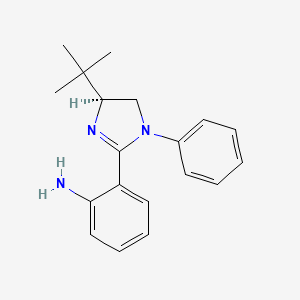
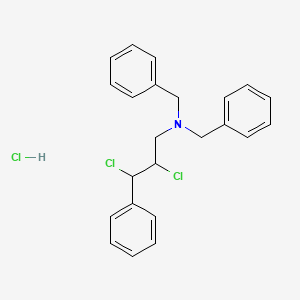

![2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid](/img/structure/B14006060.png)
